molecular formula C18H13BrCl2NO3P B4961240 N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline

Cat. No.: B4961240
M. Wt: 473.1 g/mol
InChI Key: FVVGLZYMJVZZAE-UHFFFAOYSA-N
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Description

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline is an organophosphorus compound characterized by the presence of chlorophenoxy and bromoaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline typically involves the reaction of 2-chlorophenol with phosphorus oxychloride to form bis(2-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 4-bromoaniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of flame retardants, plastic additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dichlorophenyl) chlorophosphate
  • Bis(2-chlorophenyl) phosphorochloridate

Uniqueness

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline is unique due to the presence of both chlorophenoxy and bromoaniline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrCl2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVGLZYMJVZZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrCl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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